6-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-1,6-dihydropyridazine-3-carboxamide
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Description
6-oxo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C14H11N5O3 and its molecular weight is 297.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.08618923 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
The compound selectively binds and inhibits PARP . By inhibiting PARP-mediated repair of single-strand DNA breaks , it increases the accumulation of DNA damage, leading to cell death, particularly in cells deficient in certain DNA repair pathways.
Biochemical Pathways
The compound affects the DNA repair pathway . When PARP is inhibited, single-strand DNA breaks are not repaired efficiently, leading to the formation of double-strand breaks. These breaks can lead to cell death if not repaired. This is particularly effective in cancer cells deficient in the homologous recombination repair pathway, making the compound a targeted therapy for certain types of cancer.
Pharmacokinetics
Similar compounds are known to have good bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied further for a comprehensive understanding.
Result of Action
The result of the compound’s action is the accumulation of DNA damage in cells, leading to cell death . This is particularly effective in cancer cells deficient in certain DNA repair pathways, leading to selective killing of these cells.
Properties
IUPAC Name |
6-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c20-12-6-5-10(16-18-12)14(22)15-7-11-8-3-1-2-4-9(8)13(21)19-17-11/h1-6H,7H2,(H,15,22)(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSIYKYTPCGPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C3=NNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.